molecular formula C10H13NO4S2 B2543121 2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid CAS No. 726165-21-5

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B2543121
CAS No.: 726165-21-5
M. Wt: 275.3 g/mol
InChI Key: UJACCRCVRARFCH-UHFFFAOYSA-N
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Description

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid is a thiophene-derived compound featuring a pyrrolidine sulfonyl group at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. This structure combines the electron-withdrawing sulfonyl group with the rigid heterocyclic thiophene core, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via a multi-step process involving (i) oxidation of a thiophene precursor with meta-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl group and (ii) subsequent reduction with BH₃-THF to yield the final product . Its unique sulfonamide-pyrrolidine substitution pattern distinguishes it from other thiophene acetic acid derivatives, enabling applications in enzyme inhibition and ligand design.

Properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJACCRCVRARFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726165-21-5
Record name 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
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Biological Activity

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid, with the CAS number 726165-21-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects and mechanisms of action, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₀H₁₃N₁O₄S₂
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 726165-21-5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound0.050.015
Diclofenac0.020.042

The selectivity index indicates that this compound exhibits a stronger preference for inhibiting COX-2 over COX-1, suggesting a potentially favorable safety profile for gastrointestinal health compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The compound's sulfonamide group is crucial for its biological activity. It appears to facilitate binding to the active site of COX enzymes, leading to reduced prostaglandin synthesis, which is responsible for inflammation and pain.

Study on In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling when administered at doses of 10 mg/kg and 25 mg/kg compared to control groups.

Table 2: In Vivo Efficacy Results

Dose (mg/kg)Paw Swelling Reduction (%)
Control0
1045
2575

These findings indicate that higher doses correlate with greater anti-inflammatory effects.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in murine models. Histopathological examinations revealed no significant damage to vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Antiinflammatory Properties
Research has indicated that compounds similar to 2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs. Studies have shown that derivatives can inhibit specific cytokines involved in inflammation, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Analgesic Activity
The compound's structure suggests potential analgesic properties. Analogous compounds have been evaluated for pain relief mechanisms, particularly those targeting the central nervous system. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, thus providing central analgesic effects.

Pharmacology

Drug Development
The unique combination of a thiophene and pyrrolidine structure in this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives for various pharmacological activities, including:

  • Antimicrobial Activity : Some studies suggest that thiophene-containing compounds possess antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.
  • Anticancer Potential : Preliminary findings indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of sulfur and nitrogen functionalities.

Case Study 1: Anti-inflammatory Effects

A study published in a pharmacological journal explored the anti-inflammatory effects of thiophene derivatives similar to this compound. Researchers found that these compounds significantly reduced inflammation markers in animal models of arthritis, supporting their potential use as therapeutic agents in inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene-based compounds. The results demonstrated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound could be developed into new antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The pyrrolidine-1-sulfonyl group acts as an electron-withdrawing substituent, making the adjacent sulfur atom susceptible to nucleophilic attack. Common reactions include:

Reaction Type Nucleophile Products Conditions
DisplacementAminesNew sulfonamide derivativesPolar aprotic solvents (e.g., DMF), 50–80°C
HydrolysisWater/OH⁻Thiophene-sulfonic acid derivativesAcidic or basic aqueous media

These substitutions are critical for modifying the compound’s biological activity or solubility.

Reactivity of the Thiophene Ring

The electron-deficient nature of the thiophene ring (due to the sulfonamide group) facilitates electrophilic substitution reactions:

Reaction Electrophile Position Outcome
HalogenationCl₂, Br₂3-positionHalo-thiophene derivatives
NitrationHNO₃/H₂SO₄4-positionNitro-substituted analogs

The regioselectivity is governed by the sulfonamide’s meta-directing effects .

Carboxylic Acid Derivitization

The acetic acid group undergoes standard carboxylic acid reactions:

Esterification

  • Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

  • Example: Methyl ester derivative improves membrane permeability.

Amidation

  • Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces amides.

  • Used to generate prodrugs or peptide conjugates.

Cyclization Reactions

Intramolecular reactions can form heterocyclic systems:

Conditions Product Application
Heating with PPAThieno[3,2-b]pyrrole derivativesPotential kinase inhibitors
Diels-Alder with dienesFused bicyclic compoundsExploration in material sciences

These reactions exploit the thiophene’s conjugated π-system .

Oxidation

  • The thiophene ring can be oxidized to a thiophene-1,1-dioxide under strong oxidizing agents (e.g., mCPBA), altering electronic properties.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, modulating planarity and bioactivity.

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity Key Modifiers
SulfonamideNucleophilic substitutionHighSteric hindrance from pyrrolidine
ThiopheneElectrophilic substitutionModerateElectron-withdrawing sulfonamide
Carboxylic acidEsterification/AmidationHighCatalyst (e.g., H⁺, DCC)

Comparison with Similar Compounds

Sulfonamide Substitutions

  • 2-[5-(Dimethylsulfamoyl)thiophen-2-yl]acetic acid (): Replaces the pyrrolidine ring with a dimethylamine group.
  • 2-(2-Pyridylsulfanyl)acetic acid (): Features a pyridine-thioether linkage instead of a sulfonamide. The sulfanyl group (S–) is less electron-withdrawing than sulfonyl (SO₂), altering electronic properties and metal-binding capabilities.

Heterocyclic Core Modifications

  • 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid (): Incorporates a benzo[b]thiophene fused ring system. The increased aromaticity enhances stability but reduces solubility in polar solvents compared to the non-fused thiophene core.
  • N′-[5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl] acetohydrazide (): Replaces the sulfonamide with a pyrimidine ring. This modification shifts biological activity toward analgesic applications, as demonstrated in acetic-acid-induced writhing assays (53.2% inhibition at 100 mg/kg) .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity/Properties Source
2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid ~271 (estimated) Pyrrolidine sulfonyl, acetic acid Enzyme inhibition (LOX), ligand design
2-(5-(2-Chloroacetyl)thiophen-2-yl)acetic acid 218.66 Chloroacetyl, acetic acid Reactive site for derivatization; MP: 101°C
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid - Oxadiazole, hydroxyethoxy DNA binding (ΔG = −6.58 kcal/mol)
2-Amino-2-(5-methylthiophen-2-yl)acetic acid - Amino, methyl-thiophene Potential chiral building block

Key Contrasts and Trends

  • Electron Effects : Sulfonyl groups (e.g., in the target compound) increase acidity of the acetic acid moiety (pKa ~3–4) compared to thioether or ester analogs (pKa ~4–5).
  • Solubility : The pyrrolidine ring improves water solubility relative to dimethylsulfamoyl derivatives (), which are more lipophilic.
  • Thermal Stability: The fused benzo[b]thiophene system () exhibits higher melting points (177–178°C) than non-fused thiophene analogs.

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